potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate
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Overview
Description
Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate is a chemical compound with the molecular formula C11H12ClKN2O4 and a molecular weight of 310.78 g/mol . This compound is known for its unique structure, which includes a carbamoyl group, a chlorophenyl group, and a formamido group attached to a propanoate backbone. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate typically involves the reaction of 4-chlorobenzoyl chloride with 3-aminopropanoic acid in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with formamide to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-carbamoyl-2-[(4-bromophenyl)formamido]propanoate
- Potassium 3-carbamoyl-2-[(4-fluorophenyl)formamido]propanoate
- Potassium 3-carbamoyl-2-[(4-methylphenyl)formamido]propanoate
Uniqueness
Potassium 3-carbamoyl-2-[(4-chlorophenyl)formamido]propanoate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with chlorinated aromatic compounds are desired.
Properties
CAS No. |
1028531-68-1 |
---|---|
Molecular Formula |
C11H10ClKN2O4 |
Molecular Weight |
308.8 |
Purity |
95 |
Origin of Product |
United States |
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